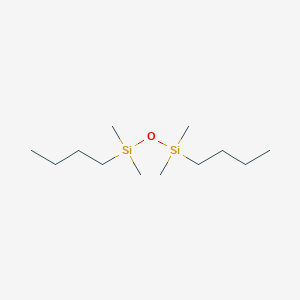
1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane
Übersicht
Beschreibung
1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C12H30OSi2. It is characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom bonded to two butyl groups and two methyl groups. This compound is known for its unique chemical properties and is used in various industrial and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane can be synthesized through hydrosilylation reactions. This involves the addition of silicon-hydrogen (Si-H) bonds across carbon-carbon multiple bonds (such as alkenes or alkynes) in the presence of a catalyst. Common catalysts used in this reaction include platinum-based catalysts like Karstedt’s catalyst .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of Si-H bonds to alkenes or alkynes.
Oxidation: Conversion of Si-H bonds to Si-OH or Si-O-Si bonds.
Substitution: Replacement of butyl or methyl groups with other functional groups
Common Reagents and Conditions
Hydrosilylation: Catalysts like Karstedt’s catalyst, reaction temperatures ranging from 25°C to 100°C.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone, reaction temperatures around 0°C to 50°C.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with Si-C bonds.
Oxidation: Formation of silanols or siloxanes.
Substitution: Formation of substituted organosilicon compounds
Wissenschaftliche Forschungsanwendungen
1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its therapeutic effects in the treatment of cancer and viral infections.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives .
Wirkmechanismus
The mechanism by which 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane exerts its effects involves the interaction of its silicon-hydrogen bonds with various substrates. In hydrosilylation reactions, the Si-H bond adds across carbon-carbon multiple bonds, facilitated by a catalyst. This results in the formation of new Si-C bonds, which are crucial for the synthesis of various organosilicon compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler analog with only methyl groups attached to the silicon atoms.
1,3-Di-n-butyltetramethyldisiloxane: Similar structure but with different substituents.
Disiloxane, 1,3-dibutyl-1,1,3,3-tetramethyl-: Another name for the same compound
Uniqueness
1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane is unique due to its specific combination of butyl and methyl groups attached to the silicon atoms. This unique structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science .
Eigenschaften
IUPAC Name |
butyl-[butyl(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30OSi2/c1-7-9-11-14(3,4)13-15(5,6)12-10-8-2/h7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBVCZSZPZFJOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(C)O[Si](C)(C)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342711 | |
| Record name | 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4619-08-3 | |
| Record name | 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















